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Introduction
DEAH-Box Helicase 36 (DHX36), also known as G4 Resolvase-1 (G4R1) or RNA Helicase

Associated with AU-rich Element (RHAU), is a crucial enzyme involved in resolving G-

quadruplex (G4) structures in both DNA and RNA.[1][2][3] Its function is integral to various

cellular processes, including the maintenance of genomic integrity, regulation of gene

expression, and innate immune responses.[4][5] Dysregulation of DHX36 has been implicated

in several cancers, making it a person of interest for therapeutic targeting.[1][6] These

application notes provide detailed protocols for the transient knockdown of DHX36 using small

interfering RNA (siRNA), a common and effective method for studying gene function.

Data Summary of DHX36 Knockdown Effects
The following tables summarize quantitative data from studies utilizing stable DHX36

knockdown (shRNA) or knockout (CRISPR/Cas9), which provide insights into the potential

effects of transient siRNA-mediated knockdown.

Table 1: Effects of DHX36 Knockdown on Cancer Cell Phenotypes
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Cell Line Method
Phenotypic
Change

Quantitative
Effect

Reference

A549 (Lung

Cancer)
shRNA

Increased Cell

Migration

Significant

promotion

(p<0.05)

[6]

SK-MES-1 (Lung

Cancer)
shRNA

Increased Cell

Migration

Significant

promotion

(p<0.05)

[6]

A549 (Lung

Cancer)
shRNA

Altered Cell

Cycle

S-phase

population

increased from

33.67% to

51.86%

[6]

SK-MES-1 (Lung

Cancer)
shRNA

Altered Cell

Cycle

S-phase

population

increased from

38.62% to

45.10%

[6]

SK-MES-1 (Lung

Cancer)
shRNA

Decreased Drug

Sensitivity

(Cisplatin)

Higher remaining

proliferation at

10µM and 20µM

(p<0.01)

[6]

BT549 (Breast

Cancer)
shRNA

Enhanced Cell

Invasion

Data not

quantified in

abstract

[1]

IMR90

(Fibroblast)
shRNA

Slower Cell

Growth

Visibly reduced

cell count over

24 days

[7]

IMR90

(Fibroblast)
shRNA

Increased DNA

Damage

~30% of cells

with ≥5 53BP1

foci vs. ~5% in

control

[7]
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Jurkat (T-

lymphoblastoid)
CRISPR/Cas9

Reduced Protein

Level

85% and 88%

reduction in two

knockout clones

[4]

Jurkat (T-

lymphoblastoid)
CRISPR/Cas9

Reduced mRNA

Level

74% and 54%

reduction in two

knockout clones

[4]

Table 2: Signaling Pathways and Processes Affected by DHX36 Depletion
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Cellular
Context

Method
Affected
Pathway/Proce
ss

Key Findings Reference

Lung Cancer

Cells
shRNA

Multiple

Signaling

Pathways

Regulation of

protein activity,

autophosphorylat

ion, Fc-receptor

signaling,

response to

peptide

hormone, stress-

activated protein

kinase signaling.

[6]

Lung Cancer

Cells
shRNA

RNA/DNA

Metabolism

Associated with

mRNA

surveillance,

RNA

degradation,

DNA replication,

and Myc targets.

[6]

Cancer Cells Knockout
Innate Immune

Signaling

Upregulation of

NF-κB

transcriptional

programs,

increased

STING1

expression,

production of

proinflammatory

cytokines.

[4]

Breast Cancer

Cells

shRNA Upstream

Regulators

Altered gene

expression

through

activation of TNF,

[1]
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IFNγ, NFκB, and

TGFβ1.

General Review
Antiviral

Response

DHX36 acts as a

cytoplasmic

sensor of viral

nucleic acids,

inducing PKR

and stress

granule

formation.

[3]

Experimental Workflow for DHX36 siRNA
Knockdown
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(e.g., Lipofectamine RNAiMAX)

Add complexes to cells
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Replace with fresh complete medium
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Caption: Experimental workflow for siRNA-mediated knockdown of DHX36.

Protocols
Protocol 1: Transient Transfection of DHX36 siRNA
using Lipofectamine™ RNAiMAX
This protocol is adapted for a 6-well plate format. Reagent volumes should be scaled

accordingly for other plate sizes.[8][9] Optimization is critical; it is recommended to test a range

of siRNA concentrations (e.g., 10-50 nM) and transfection reagent volumes to find the optimal

conditions for your specific cell line.[10]

Materials:

DHX36-specific siRNA and a non-targeting (scramble) negative control siRNA

Lipofectamine™ RNAiMAX Transfection Reagent

Opti-MEM™ I Reduced Serum Medium

6-well tissue culture plates

Standard cell culture medium (antibiotic-free for transfection)

Microcentrifuge tubes

Procedure:

Day 1: Cell Seeding

The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of

antibiotic-free normal growth medium.[8]

Incubate overnight at 37°C in a CO2 incubator. Cells should be 60-80% confluent at the time

of transfection.[8][11]

Day 2: Transfection
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Prepare siRNA Solution (Tube A): For each well to be transfected, dilute your stock siRNA

(e.g., 20 µM) to the desired final concentration (e.g., 25 nM) in 100 µL of Opti-MEM™. For a

final volume of 2.2 mL and a final concentration of 25 nM, you would add 2.75 µL of 20 µM

siRNA stock. Mix gently.

Prepare Lipid Solution (Tube B): For each well, dilute 6 µL of Lipofectamine™ RNAiMAX into

100 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.[8]

Combine Solutions: Add the diluted siRNA (Tube A) to the diluted Lipofectamine™ RNAiMAX

(Tube B). Mix gently by pipetting up and down.

Incubate: Incubate the siRNA-lipid complex mixture for 15-20 minutes at room temperature

to allow complexes to form.[8][12]

Add to Cells: Add the 200 µL of siRNA-lipid complex mixture drop-wise to the appropriate

wells. Gently rock the plate to ensure even distribution.

Incubate: Incubate the cells at 37°C for 24 to 72 hours. The optimal incubation time depends

on the cell type and the specific downstream assay. For mRNA analysis, 24-48 hours is often

sufficient. For protein analysis, 48-96 hours may be necessary.[12]

Protocol 2: Validation of DHX36 Knockdown by RT-qPCR
Materials:

RNA extraction kit (e.g., RNeasy Kit, Qiagen)

Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

DHX36-specific primers and primers for a housekeeping gene (e.g., GAPDH, ACTB)

qPCR instrument

Procedure:
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RNA Extraction: At 24-48 hours post-transfection, wash cells with PBS and lyse them directly

in the well using the lysis buffer from your chosen RNA extraction kit. Proceed with RNA

isolation according to the manufacturer's protocol.

cDNA Synthesis: Quantify the extracted RNA. Synthesize cDNA from 500 ng to 1 µg of total

RNA using a reverse transcription kit according to the manufacturer's instructions.

qPCR:

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse

primers (for DHX36 and the housekeeping gene in separate wells), and diluted cDNA.

Run the qPCR reaction using a standard cycling protocol (e.g., initial denaturation at 95°C,

followed by 40 cycles of 95°C for 15s and 60°C for 60s).

Analyze the results using the ΔΔCt method to determine the relative fold change in DHX36

mRNA expression in siRNA-treated samples compared to the negative control.

Protocol 3: Validation of DHX36 Knockdown by Western
Blot
Materials:

RIPA buffer supplemented with protease inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer apparatus (wet or semi-dry) and transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibody against DHX36

Primary antibody against a loading control (e.g., GAPDH, β-actin)
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HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Protein Extraction: At 48-72 hours post-transfection, wash cells with ice-cold PBS. Lyse the

cells with RIPA buffer.

Quantification: Scrape the cell lysate, transfer to a microcentrifuge tube, and centrifuge at

high speed to pellet cell debris. Quantify the protein concentration of the supernatant using a

BCA assay.

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking and Antibody Incubation:

Block the membrane for 1 hour at room temperature in blocking buffer.

Incubate the membrane with the primary anti-DHX36 antibody (at the manufacturer's

recommended dilution) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane again three times with TBST.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system.

Re-probing: Strip the membrane (if necessary) and re-probe with the loading control

antibody to ensure equal protein loading. Analyze the band intensities to confirm DHX36

protein reduction.
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DHX36 Signaling and Functional Consequences
DHX36 plays a central role in resolving G4 structures, which can act as roadblocks to

transcription and replication.[7] Its depletion has significant downstream consequences,

particularly affecting pathways related to genomic stability, cell cycle control, and innate

immunity.
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Caption: Key pathways affected by DHX36 knockdown.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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